2-Methylbutanoic acid - 116-53-0

2-Methylbutanoic acid

Catalog Number: EVT-288738
CAS Number: 116-53-0
Molecular Formula: C5H10O2
Molecular Weight: 102.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Methylbutanoic acid, also known as α-methylbutyric acid, is a branched-chain alkyl carboxylic acid with a pungent cheesy odor. [] It is a naturally occurring compound found in various fermented foods and beverages, including apple juice, strawberry, mead, and cheese. [, , , , , ] In scientific research, 2-methylbutanoic acid serves as a valuable chiral molecule for studying enantioselective reactions and as a precursor for synthesizing various compounds. [, , , ] Additionally, its presence in food systems contributes to the overall flavor profile and is of interest for food scientists and flavor chemists. [, , , , , , ]

Synthesis Analysis
  • Oxidation of 2-Methylbutanol: The oxidation of (S)-(−)-2-methyl-1-butanol using sodium hypochlorite yields (S)-(+)-2-methylbutanal, which can be further oxidized to (S)-(+)-2-methylbutanoic acid. []
  • Ehrlich Degradation of l-Isoleucine: Microorganisms can enzymatically convert l-isoleucine to 2-methylbutanal, 2-methylbutanol, and 2-methylbutanoic acid via the Ehrlich pathway. []
Molecular Structure Analysis
  • Esterification: 2-Methylbutanoic acid can undergo esterification reactions with various alcohols to form esters, contributing to the fruity and cheesy aroma profiles in various fermented foods. [, , , , ]
  • Hydrolysis: Esters of 2-methylbutanoic acid can be hydrolyzed to yield the acid and corresponding alcohol. []
  • Dehydrogenation: On platinum surfaces, 2-methylbutanoic acid undergoes dehydrogenation to form 2-methylbutanoate species, which can exhibit chiral templating effects. []
Mechanism of Action
  • Flavor Formation: In fermented foods, 2-methylbutanoic acid contributes to the characteristic aroma by interacting with olfactory receptors in the nose. [, , , , , , ]
  • Chiral Templating: On platinum surfaces, adsorbed 2-methylbutanoate species can create chiral templates that influence the adsorption of other chiral molecules, such as propylene oxide. []
Physical and Chemical Properties Analysis

2-Methylbutanoic acid is a colorless liquid with a pungent, cheesy odor. [] Its physical and chemical properties include:

Applications
  • Food Science: As a naturally occurring compound in various foods and beverages, it is studied for its contribution to the overall flavor profile. [, , , , , ] Its presence can be used to assess food quality and authenticity, particularly in fermented products like cheese. [, ] In apple juice, the concentration of 2-methylbutanoic acid can significantly influence patulin production by the fungus Penicillium expansum. []
  • Flavor & Fragrance Industry: It is used as a flavoring agent in food and beverages, lending a cheesy or fruity note. [, , , , , , ] It can also be a precursor for synthesizing other flavor compounds, such as esters. [, , , , ]
  • Chiral Chemistry: Its chirality makes it a valuable tool in asymmetric synthesis and enantioselective analysis. [, , , ] Researchers have utilized 2-methylbutanoic acid and its derivatives to study chiral recognition and separation. [, , , , , ]
  • Microbiology: Microbial production of 2-methylbutanoic acid is being explored for its potential in biofuel production and understanding microbial communities. [, , ] Its formation via the Ehrlich pathway is also investigated to study microbial metabolism and flavor development in fermented foods. [, ]

(S)-2-Methylbutanoic acid methyl ester

  • Compound Description: (S)-2-Methylbutanoic acid methyl ester is an ester known for its apple and strawberry flavor. It is synthesized from racemic 2-Methylbutanoic acid using lipases in organic solvents [].

2-Methylacetoacetyl-CoA

  • Compound Description: 2-Methylacetoacetyl-CoA is an intermediate in isoleucine catabolism and is metabolized by a specific 3-oxothiolase enzyme []. Deficiencies in this enzyme can lead to organic aciduria [].

3-Methylbutanoic acid

  • Compound Description: 3-Methylbutanoic acid is a branched-chain fatty acid produced alongside 2-Methylbutanoic acid during isoleucine catabolism, particularly under acid stress in certain Lactobacillus species []. It contributes to maintaining redox balance in these organisms [].

Ethyl 2-methylbutanoate

  • Compound Description: Ethyl 2-methylbutanoate is an ester synthesized from 2-Methylbutanoic acid and ethanol in apples. Its biosynthesis, along with 2-methylbutyl acetate, is limited by the availability of 2-methylbutyl substrates [].

Hexyl 2-methylbutanoate

  • Compound Description: Hexyl 2-methylbutanoate is another ester formed from 2-Methylbutanoic acid and hexanol in apples. Like ethyl 2-methylbutanoate, its synthesis is also limited by the availability of 2-methylbutyl substrates [].

2-Methylbutanol

  • Compound Description: 2-Methylbutanol is an alcohol that serves as a precursor for 2-methylbutyl acetate in apple biosynthesis []. It can be synthesized from 2-Methylbutanoic acid in a pathway that remains active during storage conditions [].

2-Methylbutanoyl-CoA

  • Compound Description: 2-Methylbutanoyl-CoA is a key intermediate in the isoleucine degradation pathway leading to both 2-Methylbutanoic acid and 2-methylbutanol [].

Leucine

  • Compound Description: Leucine is a branched-chain amino acid that can be catabolized into both 3-methylbutanoic acid and 2-Methylbutanoic acid, particularly in certain Lactobacillus species under acid stress [].

(S)-2-Methylbutanoic amide

  • Compound Description: This compound acts as a competitive inhibitor of lipase enzymes involved in the enantioselective synthesis of (S)-2-methylbutanoic acid methyl ester [].

Butanoic Acid

  • Compound Description: Butanoic acid is a short-chain fatty acid found in various fermented foods, including meat bouillons [] and apple cider []. It contributes to a sour and sweaty aroma [].

(R)-(+)-α-Methylbenzylamine

  • Compound Description: (R)-(+)-α-Methylbenzylamine is a chiral resolving agent used to separate the enantiomers of 2-Methylbutanoic acid via diastereomeric salt formation [].

Properties

CAS Number

116-53-0

Product Name

2-Methylbutanoic acid

IUPAC Name

2-methylbutanoic acid

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

InChI

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)

InChI Key

WLAMNBDJUVNPJU-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)O

Solubility

45 mg/mL at 20 °C
1 ml in 1 ml 95% alcohol (in ethanol)

Synonyms

2-Methylbutyric Acid;α-Methylbutyric Acid; (±)-2-Methylbutanoic Acid; (±)-2-Methylbutyric Acid; (±)-Methylethylacetic acid; (±)-α-Methylbutyric acid; 2-Ethylpropanoic Acid; 2-Methyl-n-butyric acid; 2-Methylbutanoic Acid; 2-Methylbutyric acid; Active

Canonical SMILES

CCC(C)C(=O)O

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